Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Description
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a piperazine moiety at the 2-position and a methyl ester group at the 5-position. Its molecular formula is C₉H₁₂N₃O₂S, and it is identified by CAS numbers 726185-68-8 and 766508-67-2 . The compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole and piperazine derivatives, which are known for their roles in enhancing solubility, bioavailability, and target binding in drug design.
Properties
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPWSRLTNLURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628530 | |
| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726185-68-8 | |
| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
$$
\text{2-(piperazin-1-yl)thiazole-5-carboxylic acid} + \text{MeOH} \xrightarrow[\text{acid catalyst}]{\text{reflux}} \text{this compound} + \text{H}_2\text{O}
$$
This method benefits from operational simplicity and uses readily available reagents. The reaction typically proceeds under reflux conditions to drive the equilibrium toward ester formation.
Detailed Synthesis Parameters and Conditions
| Parameter | Description |
|---|---|
| Starting material | 2-(piperazin-1-yl)thiazole-5-carboxylic acid |
| Reagent | Methanol |
| Catalyst | Concentrated sulfuric acid or hydrochloric acid |
| Reaction temperature | Reflux (approximately 65–70 °C for methanol) |
| Reaction time | Several hours (typically 4–12 hours) |
| Workup | Neutralization, extraction, and purification |
| Yield | Generally moderate to high, depending on conditions |
The acid catalyst protonates the carboxyl group, increasing its electrophilicity, allowing nucleophilic attack by methanol. Removal of water by azeotropic distillation or use of excess methanol shifts equilibrium to ester formation.
Related Synthetic Routes and Analogous Methods
Though direct literature on this compound is limited, analog synthesis of similar piperazinyl heterocyclic esters provides insight:
Piperazinyl benzofuran carboxylate esters have been synthesized via multi-step routes involving formylation, oxidation, and esterification steps under mild conditions with controlled temperature and inert atmosphere to improve yield and purity. For example, a patented method describes the synthesis of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester through zinc/TiCl4-mediated formylation followed by oxidation and esterification with potassium carbonate and iodine catalysis in tetrahydrofuran and ethanol solvents. This method emphasizes mild reaction conditions and high selectivity, useful for scale-up.
The synthetic strategy involves:
- Formation of hydroxy-piperazinyl aldehyde intermediate.
- Oxidation to corresponding cinnamic acid derivative.
- Esterification and ring closure under basic conditions with halogen catalysis.
Though this is for a different heterocyclic system, the principles of mild conditions, use of inert atmosphere, and stepwise functional group transformations are applicable to thiazole derivatives.
Research Findings and Optimization Notes
Esterification Efficiency: The choice of acid catalyst and reaction time significantly affects yield and purity. Sulfuric acid is often preferred for its strong acidity and catalytic efficiency.
Purification: Post-reaction neutralization followed by extraction and recrystallization ensures removal of residual acid and impurities, yielding a pure methyl ester.
Scale-up Considerations: Esterification is scalable; however, controlling temperature and water removal is critical to prevent hydrolysis or side reactions.
Alternative Methods: Use of coupling reagents (e.g., DCC, EDC) for ester formation is possible but less common due to higher cost and complexity compared to classical esterification.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting material | 2-(piperazin-1-yl)thiazole-5-carboxylic acid | Commercially available or synthesized |
| 2. Esterification | Reaction with methanol and acid catalyst | Reflux, 4–12 hours |
| 3. Workup | Neutralization (e.g., NaHCO3), extraction | Organic solvents like ethyl acetate |
| 4. Purification | Recrystallization or chromatography | To achieve high purity |
| 5. Characterization | NMR, MS, HPLC | Confirm structure and purity |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under alkaline or acidic conditions. This reaction is critical for further derivatization.
Mechanism :
-
Base-mediated saponification cleaves the ester into the carboxylate salt, which is acidified to yield the free carboxylic acid.
-
Example: Ethyl 2-substituted thiazole-5-carboxylates are hydrolyzed to acids under similar conditions .
Aminolysis to Amides
The ester reacts with amines to form amides, typically facilitated by coupling agents or nucleophilic substitution.
| Reaction | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2-(4-(2-trifluoromethylbenzoyl)piperazin-1-yl)thiazole-5-carboxamide | Reflux in 1,2-dimethoxyethane (24 h) | K₂CO₃, NaI, DME | Not specified |
Key Steps :
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon of the ester.
-
Purification via column chromatography ensures product integrity .
Piperazine Functionalization
The piperazine moiety undergoes acylation or alkylation, modifying its pharmacological properties.
Acylation
| Reaction | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2-(4-benzoylpiperazin-1-yl)thiazole-5-carboxylate | Room temperature, DCM | Benzoyl chloride, TEA | High (analogous reactions) |
Mechanism :
-
Acyl chlorides react with the secondary amine of piperazine to form amides.
-
Example: N-aryl/benzyl piperazines are synthesized via EDC/HOBt-mediated coupling .
Alkylation
| Reaction | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Synthesis of quaternary ammonium derivatives | DMF, 0°C to RT | Methyl iodide, NaH | Moderate | General methods |
Note : Alkylation typically requires strong bases (e.g., NaH) to deprotonate the piperazine nitrogen before reaction with alkyl halides.
Thiazole Ring Reactivity
While the thiazole ring is generally stable, electrophilic substitution may occur under harsh conditions.
| Reaction | Conditions | Reagents | Yield | Reference |
|---|---|---|---|---|
| Chlorination at position 4 (hypothetical) | Cl₂, FeCl₃, reflux | Chlorine gas, Lewis acid | Not reported | — |
Challenges :
-
Substituents at positions 2 (piperazine) and 5 (ester) direct reactivity, making position 4 less accessible.
-
Limited experimental evidence exists for direct thiazole ring modifications in this compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is studied for its potential as a pharmacophore in drug design, particularly for:
- Antimicrobial Activity : The compound exhibits moderate to good antimicrobial activity against various bacterial strains, as demonstrated by Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
This indicates its potential as an antimicrobial agent, especially against Gram-negative bacteria.
- Antiviral Activity : In vitro studies show significant antiviral activity against the influenza virus, with an IC50 value of 12 µM. The mechanism appears to involve inhibition of viral replication by interfering with viral RNA polymerase.
- Anticancer Activity : The compound has been investigated for its anticancer potential across various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
These studies suggest selective cytotoxicity, indicating its potential as a lead compound in anticancer drug development.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. Its mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity or modulating signal transduction pathways.
Industrial Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs targeting infectious diseases and cancer. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens, confirming its effectiveness particularly against Gram-negative bacteria. The findings support its potential development as a new class of antibiotics.
Case Study 2: Anticancer Potential
Research focusing on the anticancer properties demonstrated that this compound effectively inhibited growth in multiple cancer cell lines. Its selective cytotoxicity suggests it could be developed into an effective anticancer agent, warranting further investigation into its mechanisms and potential formulations .
Mechanism of Action
The mechanism of action of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
Key Observations :
- Core Heterocycles: The thiazole ring in the target compound offers distinct electronic and steric properties compared to quinoline (in C1–C7) or thienopyrimidine (in EP 2 402 347 A1). Thiazole’s smaller aromatic system may enhance metabolic stability relative to bulkier quinoline derivatives .
- Piperazine Role : Piperazine is a common linker in all analogues, likely improving aqueous solubility and enabling conformational flexibility for target binding .
- Ester Groups : The methyl ester in the target compound may confer different hydrolysis kinetics compared to ethyl esters (e.g., in carbamates), influencing bioavailability .
Physicochemical Properties
Table 2: Physicochemical Properties of Analogues
Key Observations :
- Crystallinity: Quinoline-based analogues (C1–C7) crystallize as solids, suggesting that the target compound may exhibit similar crystallinity .
- Spectroscopic Data: Aromatic proton signals in quinoline derivatives (δ 7.5–8.5 ppm) differ from thiazole’s typical δ 7.0–7.5 ppm range, highlighting structural distinctions .
Biological Activity
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused with a piperazine moiety and a carboxylate ester group. Its molecular formula is with a molecular weight of approximately 258.32 g/mol. The structural arrangement of this compound imparts unique chemical and biological properties that differentiate it from other similar compounds.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. A study evaluated its efficacy against several pathogens, yielding the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria.
2. Antiviral Activity
The antiviral properties of this compound have been explored in vitro against several viruses. Notably, it showed significant activity against the influenza virus, with an IC50 value of 12 µM. The mechanism of action appears to involve inhibition of viral replication by interfering with the viral RNA polymerase.
3. Anticancer Activity
The anticancer potential of this compound has been investigated through various studies targeting different cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
In these studies, this compound demonstrated selective cytotoxicity, suggesting its potential as a lead compound in anticancer drug development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It binds to active or allosteric sites on these targets, inhibiting their activity and disrupting critical biological pathways essential for pathogen survival or cancer cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Anticancer Activity in Vivo
In vivo studies using murine models of breast cancer demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed induction of apoptosis in tumor cells, further supporting its anticancer potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves coupling a thiazole-5-carboxylate core with a piperazine moiety. Cyclocondensation reactions using ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) are effective for constructing the thiazole ring, as demonstrated in pyrazole-thiazole hybrid syntheses . Piperazine coupling can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling, with solvent choice (e.g., DMF or THF) and temperature (60–100°C) critical for yield optimization. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodology : Use a combination of:
- X-ray crystallography to resolve the 3D structure, particularly for verifying piperazine-thiazole connectivity .
- NMR spectroscopy (1H and 13C) to confirm substituent positions and purity. For example, the thiazole C-5 carboxylate typically shows a carbonyl signal at ~165–170 ppm in 13C NMR .
- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion validation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability studies should assess:
- Temperature sensitivity : Store at –20°C in inert atmospheres to prevent ester hydrolysis .
- Light exposure : Protect from UV light to avoid thiazole ring degradation .
- Humidity control : Use desiccants to mitigate hygroscopicity, as piperazine derivatives often absorb moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
Modify substituents : Replace the methyl ester with amides or carboxylic acids to assess solubility/bioactivity .
Vary piperazine substituents : Introduce aryl or alkyl groups (e.g., 4-fluorophenyl) to evaluate binding affinity in enzyme inhibition assays .
Assay selection : Use kinase or protease inhibition panels (e.g., EGFR or HIV-1 protease) to link structural changes to activity .
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-piperazine hybrids?
- Methodology :
- Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., molecular docking) to identify substituent-dependent trends .
- Validate mechanisms : Use siRNA knockdown or competitive binding assays to confirm target engagement .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodology :
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict half-life .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide solubility enhancements .
Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
